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Abstract
Congressane, also known as diamantane, is a highly symmetrical, rigid, cage-like hydrocarbon

(C₁₄H₂₀) belonging to the diamondoid series. Its structure, a segment of the diamond lattice,

fascinates chemists due to its unique properties, including high thermal stability and low

reactivity. However, despite its diamond-like structure, the molecule is not entirely free of strain.

This technical guide provides a comprehensive analysis of the steric strain inherent in the

congressane molecule. We will delve into the structural evidence from X-ray crystallography,

quantify the strain energy through thermochemical data and computational chemistry, and

detail the experimental and theoretical protocols used in these assessments. This document

serves as a core reference for researchers interested in the nuanced stereochemistry of

polycyclic hydrocarbons and its implications in fields such as materials science and drug

development.

Introduction to Steric Strain in Polycyclic Systems
In organic chemistry, "strain" refers to the increase in a molecule's potential energy due to its

geometry deviating from the ideal, unstrained state. This excess energy can arise from several

factors, including:

Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized

carbon).
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Torsional Strain: Destabilization from eclipsed conformations of bonds around a single bond.

Steric Strain (Van der Waals Strain): Repulsive forces that occur when non-bonded atoms

are forced closer to each other than the sum of their Van der Waals radii allows.

In rigid polycyclic systems like congressane, the covalent framework locks the molecule into a

specific conformation, making it impossible to alleviate strain through bond rotation.

Consequently, any inherent angle, torsional, or steric strain is a permanent feature of the

molecule's structure and contributes to its overall energy and reactivity. While diamondoids are

often described as "strain-free" due to their resemblance to the diamond lattice, molecular

mechanics calculations reveal that congressane possesses notable strain arising from an

excess of repulsive non-bonded interactions compared to acyclic hydrocarbons[1].

Structural Evidence of Steric Strain:
Crystallographic Analysis
The definitive three-dimensional structure of congressane was elucidated by I. L. Karle and J.

Karle in 1965 through single-crystal X-ray diffraction[2][3]. This experimental technique

provides precise measurements of bond lengths and angles, offering direct insight into the

molecule's geometry and any deviations from ideal values that would indicate strain.

Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure by X-ray diffraction involves the following

key steps:

Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent, and

the solution is slowly evaporated or cooled to encourage the formation of single crystals. For

congressane, suitable crystals were grown for the analysis.

X-ray Diffraction: A single crystal is mounted on a goniometer and irradiated with a

monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is

recorded by a detector.

Data Collection: The crystal is rotated, and diffraction patterns are collected from multiple

orientations. The intensity and position of each diffracted beam are measured.
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Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the unit cell. From this map, the positions of the individual atoms are

determined. This initial model is then refined to best fit the experimental data, yielding

precise bond lengths and angles.

The workflow for this process can be visualized as follows:

Experimental Phase

Data Analysis Phase

Single Crystal Growth

X-ray Diffraction Data Collection

Mount Crystal

Structure Solution (Electron Density Map)

Structure Refinement

Final Molecular Structure (Bond Lengths & Angles)

Click to download full resolution via product page

Figure 1: Experimental workflow for X-ray crystallography.

Quantitative Structural Data for Congressane
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The X-ray diffraction study by Karle and Karle confirmed that the carbon skeleton of

congressane has a diamond-like lattice structure. While the full data table from the original

1965 publication is not readily available in modern databases, subsequent analyses and

computational studies have confirmed that the bond angles are very close to the ideal

tetrahedral angle of 109.5°[4]. The C-C bond lengths are also consistent with typical single

bonds. However, even small deviations and the fixed, rigid nature of the cage lead to non-ideal

non-bonded distances, which are the primary source of steric strain in the molecule.

Specifically, some transannular H···H distances are shorter than the sum of their Van der Waals

radii (approximately 2.4 Å), leading to repulsive interactions.

Energetic Quantification of Strain
While structural data provides evidence of distorted geometry, the magnitude of the resulting

strain is quantified by its strain energy (SE). This is the excess energy of the molecule

compared to a hypothetical, strain-free reference compound. Strain energy can be determined

both experimentally, through thermochemical measurements, and theoretically, via

computational chemistry.

Experimental Determination: Enthalpy of Formation
The experimental strain energy of a hydrocarbon is typically derived from its standard enthalpy

of formation (ΔHᵨ°).

Experimental Protocol: Combustion Calorimetry

A precisely weighed sample of the substance (e.g., congressane) is placed in a "bomb"

calorimeter.

The bomb is filled with pure oxygen under high pressure and sealed.

The bomb is submerged in a known quantity of water in an insulated container.

The sample is ignited, and the complete combustion reaction releases heat, which is

absorbed by the bomb and the surrounding water, causing a temperature increase.

By measuring the temperature change and knowing the heat capacity of the calorimeter, the

heat of combustion can be calculated.
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The standard enthalpy of formation is then calculated from the heat of combustion using

Hess's Law.

Once the experimental ΔHᵨ° is known, the strain energy is calculated by comparing it to a

theoretical ΔHᵨ° for a strain-free molecule with the same atomic composition. This theoretical

value is calculated using group increment methods (e.g., Benson's group additivity rules),

where the molecule is broken down into constituent groups with known strain-free enthalpy

contributions[5].

Strain Energy (SE) = ΔHᵨ°(experimental) - ΔHᵨ°(strain-free reference)

Computational Quantification of Strain
Computational chemistry provides powerful tools for calculating strain energy, often with

accuracy comparable to experimental methods.

Computational Protocol: Molecular Mechanics and Homodesmotic Reactions

Molecular Mechanics: This method models a molecule as a collection of atoms connected by

springs (bonds). The potential energy of a conformation is calculated using a "force field,"

which is a set of parameters that describe the energy cost of stretching bonds, bending

angles, and twisting dihedral angles, as well as non-bonded (steric) interactions[6][7]. The

strain energy is the total steric energy calculated by the force field. The Engler-Andose-

Schleyer (EAS) force field method was an early approach used to calculate strain energies

for polycyclic hydrocarbons.

Homodesmotic Reactions: This is a more rigorous quantum mechanical approach. A

hypothetical (isodesmic or homodesmotic) reaction is constructed where the number and

type of all bonds are conserved on both the reactant and product sides[5][8][9][10]. The

strained molecule is on the reactant side, and a set of well-known, strain-free molecules (like

ethane and propane) are on the product side. The enthalpy of this reaction, calculated using

ab initio or Density Functional Theory (DFT) methods, is equal to the strain energy of the

target molecule.

The logical workflow for calculating strain energy using a homodesmotic reaction is as follows:
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Define Homodesmotic Reaction
(Congressane -> Strain-Free Fragments)

Quantum Chemical Calculation
(e.g., DFT B3LYP/6-31G(d))

Calculate Reaction Enthalpy (ΔH_rxn)

Strain Energy (SE) = ΔH_rxn
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Figure 2: Workflow for strain energy calculation via homodesmotic reactions.

Quantitative Strain Energy Data for Diamondoids
Using these methods, the strain energies for congressane (diamantane) and related

diamondoids have been calculated. While adamantane, the smallest diamondoid, has a

relatively modest strain energy, the strain in diamantane is notably higher[11].

Compound

Enthalpy of
Formation
(ΔHᵨ°)
(kcal/mol)

Strain Energy
(SE) (kcal/mol)

Strain per
Carbon
(kcal/mol)

Method

Adamantane -30.3 7.6 0.76 EAS Force Field

Congressane

(Diamantane)
-34.8 12.5 0.89 EAS Force Field

Triamantane -37.5 19.1 1.06 EAS Force Field
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Note: Strain energy values can vary slightly depending on the computational method and the

reference state used.

The data clearly indicates that while congressane is a very stable molecule, it possesses a

significant strain energy of 12.5 kcal/mol. The strain per carbon atom also increases from

adamantane to diamantane, suggesting that the fusion of adamantane cages introduces

additional steric crowding and deviation from an ideal strain-free geometry. This increased

strain is attributed to destabilizing transannular H···H interactions.

Implications for Drug Development and Materials
Science
The rigid, well-defined three-dimensional structure of congressane and its derivatives makes

them attractive scaffolds in medicinal chemistry and materials science. Understanding the

inherent steric strain is crucial for several reasons:

Reactivity: Although generally unreactive, the stored strain energy can influence the

reactivity at the bridgehead positions. Functionalization of the congressane core can be

affected by the local strain environment.

Molecular Recognition: In drug design, congressane derivatives can be used as rigid linkers

or pharmacophores. The precise geometry, dictated in part by steric strain, will govern how

these molecules fit into the binding sites of proteins and other biological targets.

Material Properties: When incorporated into polymers or other materials, the rigidity and

strain of the diamondoid units can influence the bulk properties of the material, such as

thermal stability, hardness, and elasticity[12][13].

Conclusion
The congressane molecule, despite its structural similarity to the perfectly staggered diamond

lattice, is not free from steric strain. X-ray crystallography provides the foundational evidence of

its rigid, caged structure where non-bonded atoms can be held in close proximity.

Thermochemical measurements and, more prominently, computational chemistry methods like

molecular mechanics and homodesmotic reaction analysis, have successfully quantified this

strain. The strain energy of congressane is approximately 12.5 kcal/mol, a value significantly
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higher than that of adamantane, which is primarily attributed to repulsive transannular

hydrogen-hydrogen interactions. A thorough understanding of this inherent strain is essential

for accurately predicting the molecule's reactivity and for the rational design of novel drugs and

advanced materials based on the congressane scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchwith.njit.edu [researchwith.njit.edu]

2. researchgate.net [researchgate.net]

3. chemrxiv.org [chemrxiv.org]

4. researchgate.net [researchgate.net]

5. works.swarthmore.edu [works.swarthmore.edu]

6. garfield.library.upenn.edu [garfield.library.upenn.edu]

7. idv.sinica.edu.tw [idv.sinica.edu.tw]

8. chemrxiv.org [chemrxiv.org]

9. Homodesmotic [ursula.chem.yale.edu]

10. researchgate.net [researchgate.net]

11. Diamantane derivatives, a new series of plasticlaly crystalline compounds. The strain
energy of diamantane - Journal of the Chemical Society, Chemical Communications (RSC
Publishing) [pubs.rsc.org]

12. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides
Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC
[pmc.ncbi.nlm.nih.gov]

13. d-nb.info [d-nb.info]

To cite this document: BenchChem. [An In-depth Technical Guide to Steric Strain in the
Congressane Molecule]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210604#steric-strain-in-the-congressane-molecule]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1210604?utm_src=pdf-body
https://www.benchchem.com/product/b1210604?utm_src=pdf-custom-synthesis
https://researchwith.njit.edu/en/publications/diamantane-i-preparation-of-diamantane-physical-and-spectral-prop/
https://www.researchgate.net/publication/216574201_Diamonds_are_a_Chemist's_Best_Friend_Diamondoid_Chemistry_Beyond_Adamantane
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74de44c891989b9ad38c7/original/crystal-structure-and-non-hydrostatic-stress-induced-phase-transition-of-urotropine-under-high-pressure.pdf
https://www.researchgate.net/figure/Comparison-of-distribution-bond-lengths-of-wurtzoid-and-diamantane-molecules_fig5_280932240
https://works.swarthmore.edu/cgi/viewcontent.cgi?article=1252&context=fac-chemistry
https://garfield.library.upenn.edu/classics1988/A1988Q298400001.pdf
https://idv.sinica.edu.tw/ytt/Ch3.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/673aaaf97be152b1d06faaa7/original/accurate-ring-strain-energy-predictions-with-machine-learning-and-application-in-strain-promoted-reactions.pdf
https://ursula.chem.yale.edu/~chem220/chem220js/STUDYAIDS/thermo/homodesmotic/homodesmotic.html
https://www.researchgate.net/figure/Homodesmotic-reaction-for-strain-energy-calculation-Here-the-Homodesmotic-reaction-of-B_fig1_253644661
https://pubs.rsc.org/en/content/articlelanding/1972/c3/c39720001042
https://pubs.rsc.org/en/content/articlelanding/1972/c3/c39720001042
https://pubs.rsc.org/en/content/articlelanding/1972/c3/c39720001042
https://pmc.ncbi.nlm.nih.gov/articles/PMC9535505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9535505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9535505/
https://d-nb.info/1348538821/34
https://www.benchchem.com/product/b1210604#steric-strain-in-the-congressane-molecule
https://www.benchchem.com/product/b1210604#steric-strain-in-the-congressane-molecule
https://www.benchchem.com/product/b1210604#steric-strain-in-the-congressane-molecule
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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